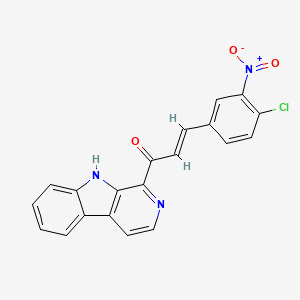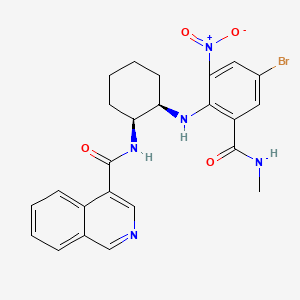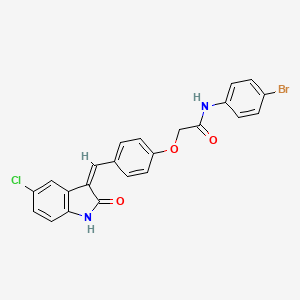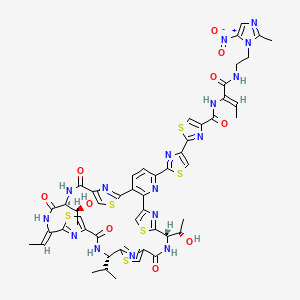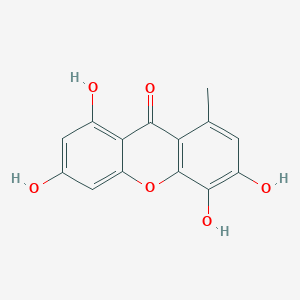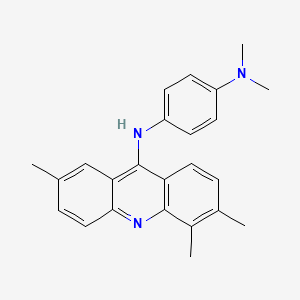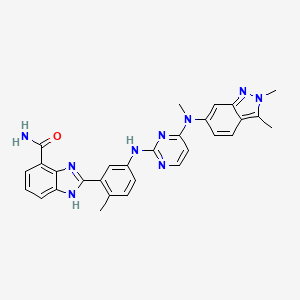
Antibacterial agent 204
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 204 is a potent compound known for its enhanced activity against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae . This compound disrupts the outer membrane of these bacteria, making it a valuable tool in the fight against antibiotic resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of antibacterial agent 204 involves a multi-step synthetic process. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, followed by the addition of PEG300 (polyethylene glycol 300) and Tween 80 to achieve the desired formulation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves stringent quality control measures to maintain the efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 204 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 204 has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of antibacterial agent 204 involves disrupting the outer membrane of bacteria, which compromises their integrity and leads to cell death . This compound also enhances the activity of rifampin, a well-known antibiotic, by potentiating its effects against resistant strains . The molecular targets include the bacterial cell membrane and associated proteins, which are critical for maintaining bacterial viability .
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 204 is unique in its ability to disrupt the outer membrane of drug-resistant bacteria, a feature not commonly found in other antibacterial agents. Similar compounds include:
Rifampin: An antibiotic that targets bacterial RNA synthesis but does not disrupt the outer membrane.
Polymyxins: Natural polypeptide antibiotics that also target bacterial membranes but have different mechanisms of action.
Beta-lactam antibiotics: These inhibit cell wall synthesis but do not directly disrupt the outer membrane.
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-(piperidin-4-ylmethyl)indole |
InChI |
InChI=1S/C14H18N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,7,10,12,15H,5-6,8-9,11H2 |
InChI-Schlüssel |
UDEHHLORFYZUJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CN2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


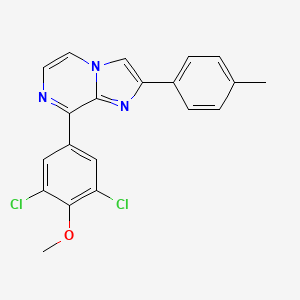
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
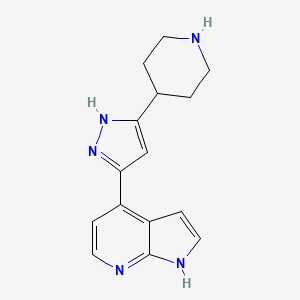
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
